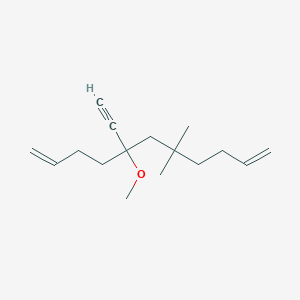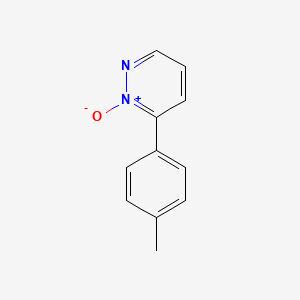
6-(4-Methylphenyl)-1-oxo-1lambda~5~-pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a diketone core flanked by two bis(4-methylphenyl)amino groups, making it a valuable subject for research in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4,4’-dimethylbenzidine with acetylacetone under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the diketone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione involves its interaction with various molecular targets. The compound’s diketone core can participate in coordination with metal ions, forming stable complexes. These complexes can then interact with biological macromolecules, influencing their function and activity. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, further modulating the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(4-methoxyphenyl)propane-1,3-dione: Similar structure but with methoxy groups instead of bis(4-methylphenyl)amino groups.
1,3-Bis(4-nitrophenyl)propane-1,3-dione: Contains nitro groups instead of bis(4-methylphenyl)amino groups.
Uniqueness
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione is unique due to its bis(4-methylphenyl)amino groups, which impart distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and fluorescent probes .
Eigenschaften
CAS-Nummer |
922525-22-2 |
|---|---|
Molekularformel |
C11H10N2O |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
6-(4-methylphenyl)-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C11H10N2O/c1-9-4-6-10(7-5-9)11-3-2-8-12-13(11)14/h2-8H,1H3 |
InChI-Schlüssel |
KAEMOGYOSMALLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=[N+](N=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


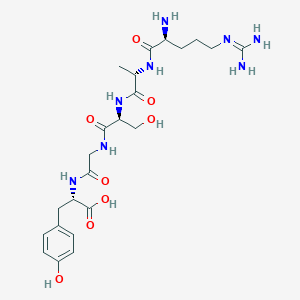
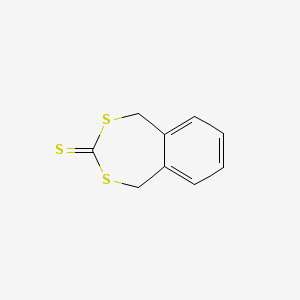
![N-{[6-(3-Chlorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14195186.png)
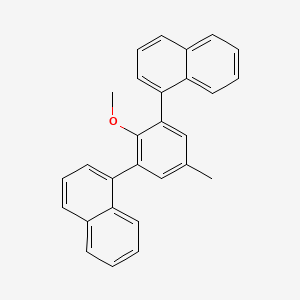
![7-Methoxy-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14195201.png)

![3-[(4-Bromophenyl)methyl]-2-methoxyquinoline](/img/structure/B14195212.png)
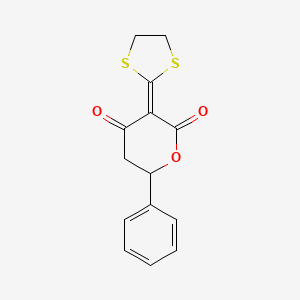
![N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14195233.png)
![5-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14195234.png)
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione](/img/structure/B14195243.png)
![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid](/img/structure/B14195248.png)
![(2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-1-{5-[(tricyclo[3.3.1.1~3,7~]decan-1-yl)methoxy]pentyl}piperidine](/img/structure/B14195254.png)
